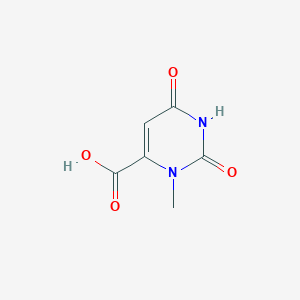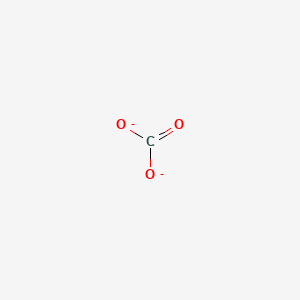
碳酸盐
描述
Carbonate Ion is a polyatomic ion with formula of CO3(2-).
Carbonate is a carbon oxoanion. It is a conjugate base of a hydrogencarbonate.
科学研究应用
物理化学实验
碳酸盐在物理化学的科学研究实验中被广泛应用。一项研究展示了金属氧化物在二甲基碳酸酯合成中的催化性能,提供了跨越多个化学学科的全面培训 (He De-hua, Shi Lei, & Ma Ying, 2006)。
生物矿化和仿生化学
作为常见的生物矿物,碳酸钙被广泛研究,用于理解体内钙化过程以及合成应用。这项研究涉及研究晶体生长和矿物形态学,有助于仿生工程 (F. Meldrum, 2003)。
地质和环境科学
碳酸盐的稳定同位素,如δ13C和δ18O,在古海洋学和陆地气候研究中至关重要。类似IRMS的分析技术的进步促进了精确测量,增进了对气候记录的理解 (S. Breitenbach & S. Bernasconi, 2011)。
生物技术和自然系统
微生物碳酸盐沉淀是微生物活动的结果,在自然系统中起着关键作用,具有金属修复、碳封存和建筑修复等应用。这个过程模仿了各种地质环境中的自然发生 (Tingting Zhu & M. Dittrich, 2016)。
低温CO2电解的挑战
在可再生化学和燃料生产领域,碳酸盐的形成是低温CO2电解中能量和碳损失的主要来源。解决这个问题对于这项技术的可行性至关重要 (Joshua A. Rabinowitz & M. Kanan, 2020)。
海洋酸化研究
卫星任务支持科学研究,通过测量各种海洋参数来解决海洋酸化问题。这些数据有助于理解无机碳循环,对研究碳酸盐化学及其对海洋生态系统的影响至关重要 (J. Salisbury et al., 2015)。
属性
CAS 编号 |
3812-32-6 |
|---|---|
产品名称 |
Carbonate |
分子式 |
CO3(2−) CO3-2 |
分子量 |
60.009 g/mol |
IUPAC 名称 |
carbonate |
InChI |
InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-2 |
InChI 键 |
BVKZGUZCCUSVTD-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-] |
规范 SMILES |
C(=O)([O-])[O-] |
其他 CAS 编号 |
3812-32-6 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details














Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

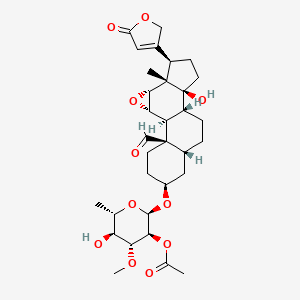
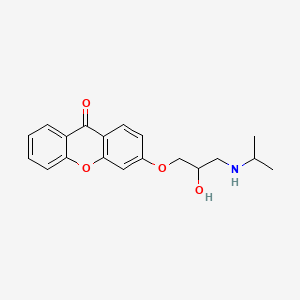
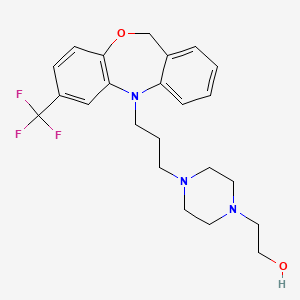
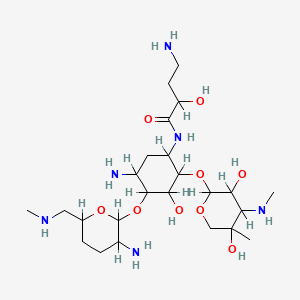
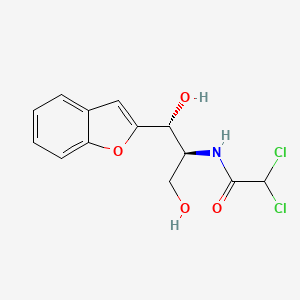
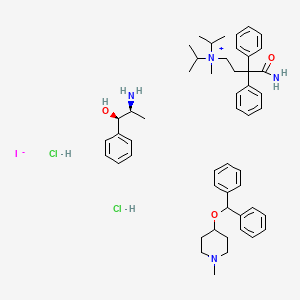
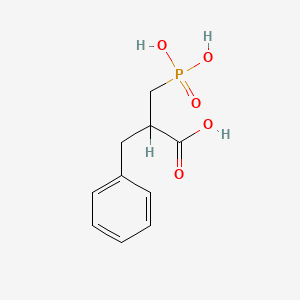
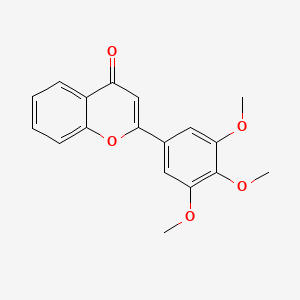
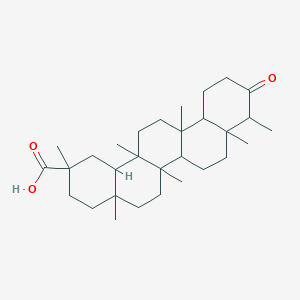
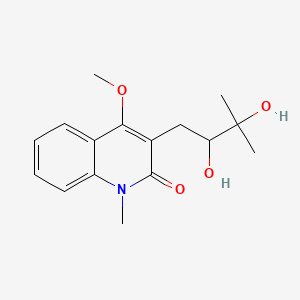
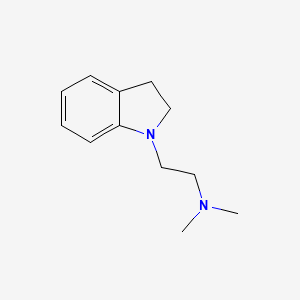
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1196761.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1196762.png)
